6-Keto-prostaglandin F1alpha
Overview
Description
6-Keto-prostaglandin F1alpha is a stable metabolite of prostacyclin (prostaglandin I2), which is a major prostanoid synthesized by vascular endothelium. Prostacyclin is known for its potent vasodilatory and platelet anti-aggregating properties. This compound is produced through the non-enzymatic hydrolysis of prostacyclin and serves as an indicator of prostacyclin production in vivo .
Mechanism of Action
Target of Action
6-Keto-PGF1alpha is the stable and physiologically active metabolite of prostaglandin I2 (PGI2) . It primarily targets various tissues and cells, including the vascular wall, platelets, lungs, kidneys, gastrointestinal tract, brain, and reproductive system .
Mode of Action
6-Keto-PGF1alpha interacts with its targets by being produced locally and acting locally, a characteristic of a class of hormones known as prostaglandins . The specific effects of 6-Keto-PGF1alpha can vary greatly depending on the tissue or cell type .
Biochemical Pathways
The compound plays a significant role in various biochemical pathways. For instance, an increase in the TXA2/PGI2 ratio can lead to platelet aggregation, thrombus formation, and the promotion of arteriosclerosis and coronary heart disease . In animals suffering from shock caused by bleeding, injury, and endotoxins, the plasma level of 6-Keto-PGF1alpha increases .
Pharmacokinetics
The half-life of prostaglandins, including 6-Keto-PGF1alpha, is only 1-5 minutes . This short half-life indicates that the compound is rapidly metabolized and eliminated from the body.
Result of Action
The action of 6-Keto-PGF1alpha results in a variety of physiological effects. For example, it is involved in the regulation of renal blood flow, which is crucial in conditions such as renal vascular hypertension, nephrotic syndrome, and Batter’s syndrome . It also plays a role in the ovulation process, luteal regression, steroid synthesis, uterine activity, and the movement of eggs and sperm .
Action Environment
The action, efficacy, and stability of 6-Keto-PGF1alpha can be influenced by various environmental factors. For instance, in patients with arteriosclerosis, diabetes, and hyperlipidemia, the plasma level of 6-Keto-PGF1alpha decreases . Conversely, in patients with epidemic hemorrhagic fever, obstructive suppurative cholangitis, and gynecological carcinomas, elevated levels of 6-Keto-PGF1alpha are observed .
Biochemical Analysis
Biochemical Properties
6-Keto-prostaglandin F1alpha is involved in various biochemical reactions. It interacts with different enzymes, proteins, and other biomolecules. For instance, it is used to measure the production of PGI2 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 6-Keto-prostaglandin F1alpha can be achieved through various chemical routes. One common method involves the chemoenzymatic total synthesis of prostaglandins, which includes the use of biocatalytic retrosynthesis. This method utilizes a Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and a ketoreductase-catalyzed diastereoselective reduction to set the critical stereochemical configurations under mild conditions . Industrial production methods often involve the extraction and purification of the compound from biological sources where prostacyclin is naturally present .
Chemical Reactions Analysis
6-Keto-prostaglandin F1alpha undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different prostaglandin derivatives.
Reduction: Reduction reactions can convert it back to prostacyclin or other related compounds.
Substitution: Various substitution reactions can modify the functional groups on the molecule, leading to the formation of different analogs. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
6-Keto-prostaglandin F1alpha has several scientific research applications:
Chemistry: It is used as a marker for the biosynthesis of prostacyclin in various chemical studies.
Biology: The compound is studied for its role in biological processes, including vasodilation and platelet aggregation.
Medicine: It serves as an indicator of prostacyclin production in clinical settings, helping to monitor cardiovascular health and other conditions.
Industry: The compound is used in the pharmaceutical industry for the development of drugs targeting cardiovascular diseases
Comparison with Similar Compounds
6-Keto-prostaglandin F1alpha is unique due to its stability compared to prostacyclin, which has a very short half-life. Similar compounds include:
Prostaglandin F2alpha: Another prostanoid with different biological activities.
Prostaglandin E2: Known for its role in inflammation and pain.
Thromboxane A2: A prostanoid involved in platelet aggregation and vasoconstriction
These compounds share structural similarities but differ in their biological functions and stability.
Properties
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGOFTHODYBSGM-ZUNNJUQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317937 | |
Record name | 6-Keto-PGF1α | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6-Keto-prostaglandin F1a | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58962-34-8 | |
Record name | 6-Keto-PGF1α | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58962-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ketoprostaglandin F1alpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058962348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Keto-PGF1α | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-oxo-9alpha,11alpha-15S-trihydroxy-prost-13E-en-1-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-KETOPROSTAGLANDIN F1.ALPHA. | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8URB805JJJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6-Keto-prostaglandin F1a | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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